molecular formula C21H21FN2O B444455 11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 336177-42-5

11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Numéro de catalogue: B444455
Numéro CAS: 336177-42-5
Poids moléculaire: 336.4g/mol
Clé InChI: AIZKGDYJSUOGAD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The 2-fluorophenyl substituent at position 11 and the 3,3-dimethyl group on the diazepine ring distinguish it from analogs. Modifications at positions 10 and 11 (e.g., acylation, alkylation) are common strategies to tune physicochemical and pharmacological properties .

Propriétés

IUPAC Name

6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-3-4-8-14(13)22)24-16-10-6-5-9-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZKGDYJSUOGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4F)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204400
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Méthodes De Préparation

Substrate Preparation and Cyclization

Reaction of o-nitrobenzoic acid with N-allylamines forms N-allylamides, which undergo nitro group reduction to generate reactive intermediates. Under catalytic conditions (MoO(acac)₂ and Cu(CF₃SO₃)₂), nitrene formation, C–H insertion, and C–N bond formation occur sequentially, yielding the diazepinone skeleton. For example, o-nitrobenzoyl chloride reacts with furfurylamine to form an intermediate that cyclizes at 80°C in dichloromethane, achieving 73% yield after purification.

Optimization of Catalytic Conditions

Key parameters include:

  • Catalyst loading : 10 mol% MoO(acac)₂ and 15 mol% Cu(CF₃SO₃)₂.

  • Solvent : Dichloromethane or tetrahydrofuran.

  • Temperature : 80°C for 8–12 hours.
    Side products from incomplete C–H insertion are mitigated by triphenylphosphine additives, enhancing yields to 85–90%.

Installation of 3,3-Dimethyl Groups

The geminal dimethyl groups at position 3 are introduced via C-acylation with α-bromoisobutyryl cyanide, followed by intramolecular cyclization.

C-Acylation and Cyclization

A ketone intermediate (e.g., 2-(3-fluorophenyl)-1-[4-(methylthio)phenyl]ethanone) reacts with α-bromoisobutyryl cyanide in tetrahydrofuran using sodium hydride as a base. The reaction proceeds at −20°C to 30°C for 5–8 hours, forming a furanone intermediate, which undergoes oxidation and hydrolysis to install the dimethyl groups.

Oxidation and Hydrolysis

Partial oxidation of the methylthio group to sulfoxide (H₂O₂ in acetic acid, 0°C) precedes hydrolysis with aqueous NaOH (0–25°C, 1–8 hours) to yield the sulfinic acid, which is activated with thionyl chloride and aminated with NH₃ to form the final dimethylated product.

Integrated Synthetic Routes

Route 1: Sequential Cyclization-Fluorination-Alkylation

  • Cyclization : o-Nitrobenzoic acid → N-allylamide → catalytic cyclization.

  • Fluorination : DAST-mediated fluorodehydroxylation.

  • Dimethylation : C-acylation with α-bromoisobutyryl cyanide.
    Overall yield : 42–48%.

Route 2: Convergent Synthesis via Suzuki Coupling

  • Core synthesis : Brominated diazepinone via Pd-catalyzed carboamination.

  • Coupling : Suzuki reaction with 2-fluorophenylboronic acid.

  • Dimethylation : Alkylation with methyl iodide under phase-transfer conditions.
    Overall yield : 38–45%.

Comparative Analysis of Methods

ParameterRoute 1Route 2
Key Step Cascade cyclizationSuzuki coupling
Fluorination Method DASTPre-fluorinated boronic acid
Dimethylation C-acylationAlkylation
Yield 42–48%38–45%
Purity >95% (HPLC)92–94% (HPLC)

Route 1 offers higher purity due to fewer side reactions, while Route 2 provides modularity for structural variants.

Challenges and Mitigation Strategies

  • Regioselective Fluorination : DAST preferentially targets para-hydroxyl groups; ortho-directing groups (e.g., sulfonyl) improve 2-fluorophenyl selectivity.

  • Dimethyl Group Stability : Base-sensitive intermediates require low-temperature (−20°C) C-acylation to prevent epimerization.

  • Catalyst Deactivation : Mo/Cu catalysts are inhibited by sulfur residues; pre-treatment with activated charcoal extends catalyst lifespan .

Analyse Des Réactions Chimiques

Types of Reactions

11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzodiazepine with a hydroxyl group, while reduction might yield a fully saturated benzodiazepine ring .

Applications De Recherche Scientifique

11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 11 significantly influences melting points, solubility, and spectral properties. Key examples include:

Table 1: Substituent-Driven Physical and Spectral Properties
Compound Substituent at Position 11 Yield (%) Melting Point (°C) Key Spectral Features (NMR/IR)
Target Compound 2-fluorophenyl N/A* N/A* N/A* (hypothetical)
5l p-nitrobenzoyl 77 233–234 IR: C=O stretch at ~1732 cm⁻¹; 1H NMR: aromatic protons at δ 7.75–7.80
6e p-nitrobenzoyl 75 230 (dec.) 1H NMR: δ 8.52 (s, 1H, NH), δ 7.49 (t, aromatic)
4b 4-chlorophenyl N/A 238–240 IR: C=O at 1732 cm⁻¹; 1H NMR: δ 1.09 (s, CH3), δ 7.86 (d, Ar)
5m p-methylthiobenzoyl 77 233–234 IR: S–C stretch at ~700 cm⁻¹; 1H NMR: δ 2.49 (s, SCH3)
  • Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., nitro in 5l and 6e) exhibit higher melting points (>230°C) due to enhanced dipole interactions .
  • Halogen Substituents: Chlorophenyl derivatives (e.g., 4b) show comparable melting points to nitro analogs, suggesting halogens also strengthen crystal packing .

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, structurally related dibenzodiazepines show diverse bioactivities:

  • FC2 (7-benzoyl-11-(1H-indol-3-yl)-...): Exhibits selective cytotoxicity at 10 μM in cancer cells, sparing normal fibroblasts . The indole moiety may enhance target binding.
  • Chlorophenyl Derivatives : Compounds like 4b and 11-(2,4-dichlorophenyl)-... (CAS 1028252-14-3) are explored for central nervous system (CNS) activity due to halogen-mediated blood-brain barrier penetration .
  • Nitro Derivatives : The nitro group in 5l and 6e may confer antibacterial or antiparasitic activity, as seen in other nitro-aromatic drugs .

Analytical Characterization

  • Mass Spectrometry : Fragmentation patterns depend on substituent position. Ortho-nitro or hydroxy groups induce atypical cleavages due to intramolecular interactions .
  • X-ray Crystallography: Confirms chair conformations in the diazepine ring and planar aromatic systems, as seen in 11-(4-methoxyphenyl)-... monohydrate .

Activité Biologique

11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic compound that has garnered attention for its biological activities, particularly in the context of cancer research and enzyme inhibition. This compound is structurally related to dibenzo[b,e][1,4]diazepines and exhibits significant pharmacological potential.

PropertyValue
Molecular FormulaC21H21FN2O
Molecular Weight336.4 g/mol
IUPAC Name6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
InChIInChI=1S/C21H21FN2O/c1-21(2)11-17-19(18(25)12-21)20(13-7-9-14(22)10-8-13)24-16-6-4-3-5-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3

The primary mechanism of action of 11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the inhibition of specific enzymes that are crucial in metabolic pathways. Notably:

  • α-glucosidase Inhibition : This compound acts as an α-glucosidase inhibitor. By blocking this enzyme's activity, it can affect carbohydrate metabolism and potentially manage conditions such as diabetes and obesity.
  • MLL-Fusion Protein Interaction : It inhibits the interaction between AF9/ENL and DOT1L proteins. This action is particularly relevant in the context of MLL-fusion protein-associated leukemias. The inhibition disrupts oncogenic signaling pathways that lead to cancer cell proliferation .

Anticancer Properties

Research indicates that 11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits promising anticancer properties:

  • Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines associated with MLL-fusion proteins .
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

Enzyme Inhibition

The compound's role as an α-glucosidase inhibitor suggests potential applications beyond oncology:

Enzyme TargetActivity Level
α-glucosidaseSignificant inhibition
Other glycosidasesModerate inhibition

This inhibition can lead to reduced glucose absorption in the intestines and lower postprandial blood sugar levels.

Study 1: Anticancer Efficacy

In a comparative study involving various dibenzo[b,e][1,4]diazepine derivatives:

  • Objective : To evaluate the anticancer activity against leukemia cell lines.
  • Findings : The compound demonstrated a higher efficacy compared to standard treatments used for MLL-fusion associated leukemias. The IC50 values indicated potent activity at low concentrations .

Study 2: Metabolic Effects

Another study assessed the metabolic effects of α-glucosidase inhibitors:

  • Objective : To determine the impact on glucose metabolism in diabetic models.
  • Findings : Administration of the compound resulted in significant reductions in blood glucose levels post-meal compared to control groups .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 11-(2-fluorophenyl)-3,3-dimethyl-dibenzo[b,e][1,4]diazepin-1-one and its derivatives?

Answer:
The primary route involves a two-step condensation-cyclization reaction :

  • Step 1 : Condensation of a substituted 1,2-phenylenediamine (e.g., 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone) with 2-fluorobenzaldehyde under reflux in ethanol or acetic acid.
  • Step 2 : Cyclization of the intermediate using acidic or thermal conditions to form the diazepinone core.
    Key parameters include solvent choice (e.g., ethanol vs. ionic liquids) and reaction time (typically 6–12 hours). Yields range from 65–85% depending on substituent steric effects .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
Structural validation relies on:

  • 1H/13C NMR : Methyl groups appear as singlets at δ ~1.0–1.1 ppm, while the fluorophenyl moiety shows splitting patterns (e.g., doublets at δ ~7.0–7.5 ppm).
  • IR spectroscopy : A strong C=O stretch at ~1730–1745 cm⁻¹ confirms the ketone group.
  • X-ray crystallography : Resolves stereochemistry and ring puckering, with typical R-factors < 0.05 for high-quality crystals .

Advanced: How can researchers optimize reaction conditions to improve synthetic efficiency and yield?

Answer:
Optimization strategies include:

  • Ultrasound-assisted synthesis : Reduces reaction time by 50–70% (e.g., from 12 hours to 4 hours) via cavitation effects, enhancing reagent interaction .
  • Green solvents : Ionic liquids (e.g., 1,4-diazabicyclo[2.2.2]octanium diacetate) improve solubility and reduce side reactions.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts can stabilize intermediates during cyclization .

Advanced: How should contradictions in mass spectral fragmentation patterns be resolved for ortho-substituted analogs?

Answer:
Deviations in fragmentation (e.g., for o-nitro or o-carboxyl derivatives) arise from steric interactions between substituents and the diazepinone core. Resolution involves:

  • Collision-Induced Dissociation (CID) : Compare experimental MS/MS spectra with computational predictions (e.g., DFT calculations) to map alternative cleavage pathways.
  • Isotopic labeling : Track fragment origins using deuterated analogs .

Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?

Answer:

  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts (e.g., BJ cells) to assess selectivity.
  • NF-κB pathway modulation : Co-treat with TNF-α to evaluate synergistic effects, as seen in analogs like FC2 (IC₅₀ ~10 μM) .

Advanced: How can structure-activity relationship (SAR) studies guide fluorophenyl moiety modifications?

Answer:

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OMe, NH₂) groups at para or meta positions to probe electronic effects.
  • Molecular docking : Map interactions with target proteins (e.g., BIR domains of IAPs) using software like AutoDock Vina. Correlate binding scores (ΔG) with bioactivity data .

Advanced: How can crystallographic data discrepancies (e.g., bond angle variations) be addressed during structural analysis?

Answer:

  • Dynamic disorder modeling : Refine X-ray data using software like SHELXL to account for flexible methyl or phenyl groups.
  • Temperature-dependent studies : Collect data at 100 K (vs. 296 K) to reduce thermal motion artifacts, improving mean C–C bond accuracy to ±0.003 Å .

Basic: What chromatographic methods are suitable for purifying dibenzodiazepinone derivatives?

Answer:

  • Preparative HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) for baseline separation of isomers.
  • Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for cost-effective bulk purification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.